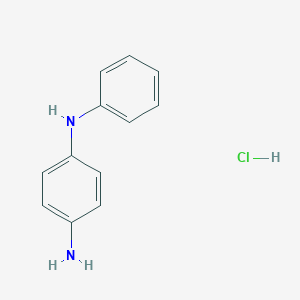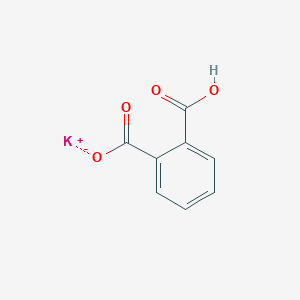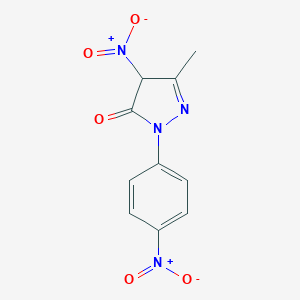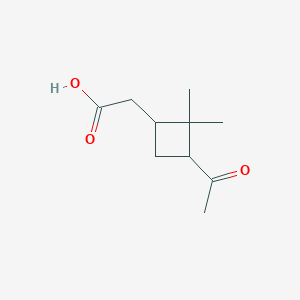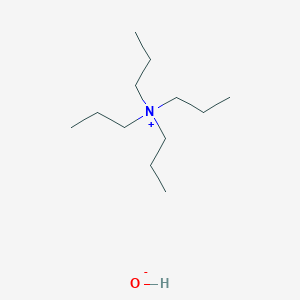
テトラプロピルアンモニウムヒドロキシド
概要
説明
Tetrapropylammonium hydroxide is a quaternary ammonium compound with the chemical formula ((C_3H_7)_4N(OH)). It is commonly used as a structure-directing agent in the synthesis of zeolites and molecular sieves. This compound is known for its ability to facilitate the formation of specific pore structures in zeolites, making it valuable in various industrial and research applications .
科学的研究の応用
Tetrapropylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a structure-directing agent in the synthesis of zeolites and molecular sieves.
Biology: It serves as a phase transfer catalyst in biochemical reactions.
Medicine: It is explored for its potential in drug delivery systems.
Industry: It is used in the production of catalysts, detergents, and antistatic agents.
作用機序
Target of Action
Tetrapropylammonium hydroxide (TPAOH) is a quaternary ammonium base . Its primary targets are zeolites and molecular sieves . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. Molecular sieves are materials with pores of uniform size. These pore diameters are similar in size to small molecules, and thus large molecules cannot enter or be adsorbed, while smaller molecules can .
Mode of Action
TPAOH acts as a structure-directing agent in the synthesis of zeolites . It guides the arrangement of zeolite’s framework structure during synthesis. It also acts as a phase transfer catalyst in organic synthesis , facilitating the migration of a reactant from one phase into another phase where reaction occurs.
Result of Action
The primary result of TPAOH’s action is the successful synthesis of zeolites with desired structural properties . In organic synthesis, it can improve the efficiency of reactions by facilitating phase transfer .
Action Environment
The action of TPAOH can be influenced by various environmental factors. For instance, the concentration of TPAOH can affect the size and shape of the zeolites produced . The temperature and pH of the reaction environment may also impact its efficacy as a phase transfer catalyst . Its stability could be affected by exposure to air, light, or heat.
生化学分析
Biochemical Properties
Tetrapropylammonium hydroxide plays a significant role in biochemical reactions, particularly in the synthesis of hierarchical zeolites and as an electrolyte additive in batteries . It interacts with enzymes, proteins, and other biomolecules, influencing their structure and function. For instance, tetrapropylammonium hydroxide has been shown to affect the growth of zinc dendrites in rechargeable batteries by interacting with the zinc anode and modifying its deposition pattern . This interaction is crucial for enhancing the performance and longevity of the batteries.
Cellular Effects
Tetrapropylammonium hydroxide impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, tetrapropylammonium hydroxide has been studied for its role in suppressing zinc dendrite growth in zinc-based batteries, which can be extrapolated to its potential effects on cellular processes involving zinc ions . The compound’s ability to modify zinc deposition suggests it may also influence cellular zinc homeostasis and related metabolic pathways.
Molecular Mechanism
The molecular mechanism of tetrapropylammonium hydroxide involves its interaction with biomolecules at the molecular level. It binds to zinc ions, altering their deposition and preventing the formation of dendrites . This binding interaction is crucial for its role as a zinc dendrite growth suppressor. Additionally, tetrapropylammonium hydroxide can decompose into propylamine and propene during cycling, which may further influence its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrapropylammonium hydroxide change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that tetrapropylammonium hydroxide can prolong the cycle life of zinc-based batteries by preventing dendrite formation, with its effectiveness varying depending on the concentration used . This suggests that the compound’s stability and degradation products play a role in its temporal effects.
Dosage Effects in Animal Models
The effects of tetrapropylammonium hydroxide vary with different dosages in animal models. Higher concentrations of the compound have been associated with increased effectiveness in preventing zinc dendrite formation, but also with potential toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
Tetrapropylammonium hydroxide is involved in metabolic pathways related to zinc ion homeostasis and deposition. It interacts with enzymes and cofactors that regulate zinc metabolism, influencing metabolic flux and metabolite levels . The compound’s ability to modify zinc deposition suggests it may also affect other metabolic pathways involving zinc ions.
Transport and Distribution
Within cells and tissues, tetrapropylammonium hydroxide is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical applications.
Subcellular Localization
Tetrapropylammonium hydroxide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects the compound’s activity and function, as it interacts with biomolecules within these subcellular environments
準備方法
Synthetic Routes and Reaction Conditions: Tetrapropylammonium hydroxide can be synthesized through the reaction of tetrapropylammonium bromide with a strong base such as silver oxide or through ion-exchange processes. The general reaction involves the following steps:
Preparation of Tetrapropylammonium Bromide: [ (C_3H_7)_3N + C_3H_7Br \rightarrow (C_3H_7)_4NBr ]
Conversion to Tetrapropylammonium Hydroxide: [ (C_3H_7)_4NBr + Ag_2O \rightarrow (C_3H_7)_4N(OH) + 2AgBr ]
Industrial Production Methods: In industrial settings, tetrapropylammonium hydroxide is often produced using continuous bipolar membrane electrodialysis, which allows for the efficient conversion of tetrapropylammonium bromide to tetrapropylammonium hydroxide .
化学反応の分析
Types of Reactions: Tetrapropylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can act as a phase transfer catalyst in oxidation reactions.
Substitution: It is involved in nucleophilic substitution reactions, particularly in the synthesis of zeolites.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and ruthenium catalysts.
Substitution Reactions: Typical conditions involve the use of aqueous solutions and elevated temperatures.
Major Products:
Oxidation: The major products are often oxidized organic compounds.
Substitution: The products include various substituted ammonium compounds and zeolites.
類似化合物との比較
- Tetramethylammonium hydroxide
- Tetraethylammonium hydroxide
- Tetrabutylammonium hydroxide
Comparison: Tetrapropylammonium hydroxide is unique due to its specific alkyl chain length, which influences its structure-directing properties. Compared to tetramethylammonium hydroxide and tetraethylammonium hydroxide, tetrapropylammonium hydroxide provides larger pore sizes in zeolites. Tetrabutylammonium hydroxide, on the other hand, offers even larger pore sizes but is less commonly used due to its bulkier structure .
特性
IUPAC Name |
tetrapropylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSKDVINWQNWFE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052107 | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 40% Aqueous solution: Yellow liquid with an odor like amines; [Alfa Aesar MSDS] | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17958 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4499-86-9 | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4499-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAPROPYLAMMONIUM HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T686LUY7NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrapropylammonium hydroxide?
A1: The molecular formula of tetrapropylammonium hydroxide is C12H29NO, and its molecular weight is 203.37 g/mol.
Q2: Is there any spectroscopic data available for tetrapropylammonium hydroxide?
A2: While the provided abstracts don't specify spectroscopic data for tetrapropylammonium hydroxide itself, they frequently mention characterization techniques used for materials synthesized with it. These techniques include X-ray diffraction (XRD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ], Fourier transform infrared spectroscopy (FTIR) [, , , , , , , , , , , , , , , , , , , , , , , ], and nuclear magnetic resonance spectroscopy (NMR) [, , , , , , , , , , , , , , , , , , , , ]. These techniques are used to analyze the structure, composition, and properties of materials, indirectly providing information about tetrapropylammonium hydroxide's role in their formation.
Q3: What is the role of tetrapropylammonium hydroxide in zeolite synthesis?
A3: Tetrapropylammonium hydroxide acts as a structure-directing agent (SDA) or template in the synthesis of zeolites [, , , , , , , , , , , , , , , , , , , , , , , ], guiding the formation of the desired pore structure by influencing crystal growth.
Q4: How does the concentration of tetrapropylammonium hydroxide affect zeolite synthesis?
A4: The concentration of tetrapropylammonium hydroxide plays a crucial role in controlling the size and morphology of zeolite crystals [, , , , , , , , , , , , , ]. Higher concentrations can lead to smaller crystal sizes and different morphologies like hierarchical structures with enhanced surface area [, , , , , , , , , , , , , ].
Q5: Can tetrapropylammonium hydroxide be used to modify existing zeolite structures?
A5: Yes, tetrapropylammonium hydroxide can be used to post-synthetically modify existing zeolite structures [, , , , , , , , , , , , , ], introducing mesoporosity or altering the acidity of the zeolite.
Q6: Is tetrapropylammonium hydroxide compatible with other materials besides zeolites?
A6: Research indicates compatibility with various materials. For example, it's used in the synthesis of nickel phosphate nanoparticles [] and titanium silicon molecular sieves [, ].
Q7: What are the catalytic applications of materials synthesized with tetrapropylammonium hydroxide?
A7: Zeolites and other materials synthesized with tetrapropylammonium hydroxide find applications in various catalytic reactions, including hydrodeoxygenation of fatty acids and esters [], methanol-to-propylene conversion [, ], thiophene alkylation [], hydroxylation of phenol [], ammoxidation of methyl ethyl ketone [], and oxidative desulfurization of fuels [, ].
Q8: How does the hierarchical structure of zeolites synthesized with tetrapropylammonium hydroxide influence their catalytic performance?
A8: The hierarchical structure of zeolites, with interconnected micropores and mesopores, enhances mass transport and accessibility of active sites [, , , , , , , , , , , ], leading to improved catalytic activity, selectivity, and stability in various reactions [, , , , , , , , , , , ].
Q9: Have computational methods been used to study tetrapropylammonium hydroxide?
A9: Yes, COSMO-RS (Conductor-like Screening Model for Real Solvents) calculations were employed to study the interactions between water and ammonium-based ionic liquids, including tetrapropylammonium hydroxide []. This method helps to predict and understand the thermodynamic properties of these systems.
Q10: What insights have MD simulations provided about tetrapropylammonium hydroxide?
A10: Classical molecular dynamics (MD) simulations have revealed microscopic structural and dynamic heterogeneities in tetrapropylammonium hydroxide []. These simulations provided insights into domain formation, ion diffusion, and the overall sluggish dynamics of the ionic liquid.
Q11: How does the alkyl chain length of tetraalkylammonium hydroxides affect their properties?
A11: Studies show that increasing the alkyl chain length of tetraalkylammonium hydroxides influences their interaction with solvents [, ]. For instance, shorter alkyl chain lengths, like in tetrapropylammonium hydroxide, result in stronger interactions with solvents like water and N,N-dimethylacetamide [, ]. This difference in interaction strength can affect the properties and applications of these compounds.
Q12: Are there concerns regarding the stability of tetrapropylammonium hydroxide?
A12: Research suggests that tetrapropylammonium hydroxide can decompose during electrochemical cycling in battery applications, producing propylamine and propene []. This decomposition highlights the importance of considering the stability of tetrapropylammonium hydroxide in specific applications and exploring potential stabilization strategies.
Q13: Are there specific SHE (Safety, Health, and Environment) regulations concerning tetrapropylammonium hydroxide?
A13: While the provided abstracts don't directly address specific SHE regulations, it's crucial to consult relevant safety data sheets and regulatory guidelines for handling and using tetrapropylammonium hydroxide responsibly.
Q14: What analytical techniques are commonly used to characterize materials synthesized with tetrapropylammonium hydroxide?
A14: Researchers frequently employ techniques like X-ray diffraction (XRD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ], Fourier transform infrared spectroscopy (FTIR) [, , , , , , , , , , , , , , , , , , , , , , , ], nitrogen adsorption-desorption isotherms [, , , , , , , , , , , , , , ], scanning electron microscopy (SEM) [, , , , , , , , , , , , , , , , , , , , , , ], and transmission electron microscopy (TEM) [, , , , , , , , , , , , , , ] to analyze materials synthesized with tetrapropylammonium hydroxide. These techniques provide valuable insights into the structure, morphology, and porosity of the resulting materials.
Q15: What is known about the solubility of tetrapropylammonium hydroxide?
A15: Tetrapropylammonium hydroxide is highly soluble in water [, ]. This solubility makes it a suitable structure-directing agent in hydrothermal synthesis of zeolites, where aqueous solutions are commonly used.
Q16: Are there any alternatives to tetrapropylammonium hydroxide in zeolite synthesis?
A16: Yes, alternative templates or structure-directing agents exist for zeolite synthesis, including other tetraalkylammonium compounds like tetraethylammonium hydroxide [, ] and tetrabutylammonium hydroxide [, ], as well as other organic molecules and polymers. The choice of template influences the resulting zeolite structure and properties.
Q17: How does sodium hydroxide compare to tetrapropylammonium hydroxide in modifying zeolites?
A17: Sodium hydroxide is another common agent used for zeolite modification, but it can have different effects compared to tetrapropylammonium hydroxide. For instance, tetrapropylammonium hydroxide tends to be more effective in creating mesopores while preserving the zeolite framework, whereas sodium hydroxide might lead to more significant structural changes or amorphization []. The specific application and desired modification dictate the choice between these agents.
Q18: What are the typical methods for removing tetrapropylammonium hydroxide from synthesized zeolites?
A18: Common methods for removing tetrapropylammonium hydroxide templates from synthesized zeolites include calcination (heating in air) [] and low-temperature hydrocracking []. Calcination burns off the organic template, while hydrocracking breaks it down in a reducing atmosphere. The choice of method depends on factors like the zeolite's thermal stability and desired properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




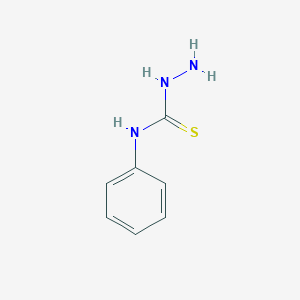


![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)

